molecular formula C12H18ClNO B2688528 (4-Phenyloxan-4-yl)methanamine hydrochloride CAS No. 14146-00-0

(4-Phenyloxan-4-yl)methanamine hydrochloride

Cat. No.: B2688528
CAS No.: 14146-00-0
M. Wt: 227.73
InChI Key: BISSAEQVEFSRCF-UHFFFAOYSA-N
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Description

(4-Phenyloxan-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl. It is known for its unique structure, which includes a phenyl group attached to an oxane ring, and a methanamine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 4-phenyloxan-4-ylmethanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyloxan-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenyl group or the methanamine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced compounds.

Scientific Research Applications

(4-Phenyloxan-4-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Phenyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems or other cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenyloxan-4-yl)methanamine
  • (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
  • (4-Phenyltetrahydropyran-4-yl)methylamine

Uniqueness

(4-Phenyloxan-4-yl)methanamine hydrochloride is unique due to its specific structure, which includes a phenyl group attached to an oxane ring and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(4-phenyloxan-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSAEQVEFSRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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